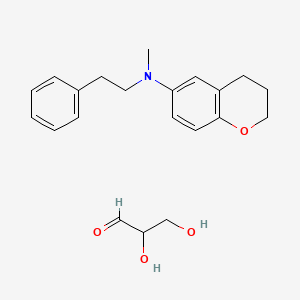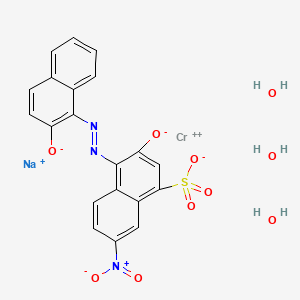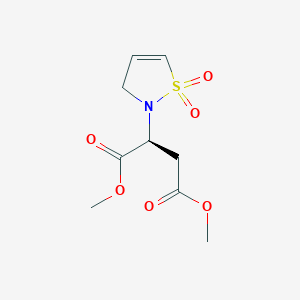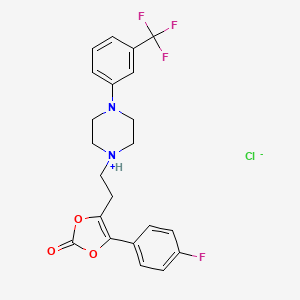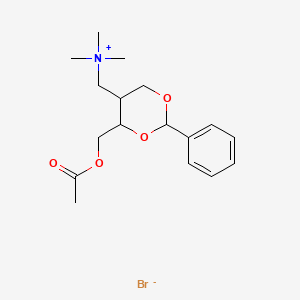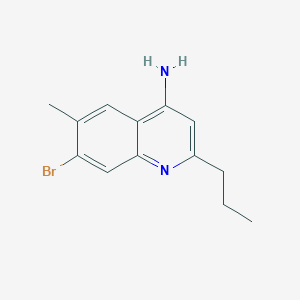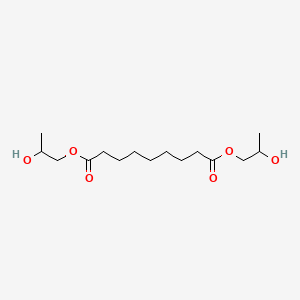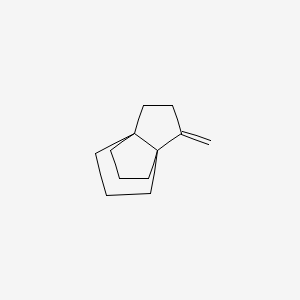
(3.3.3)-Propellane, 2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3.3.3)-Propellane, 2-methylene- is a highly strained organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its unusual bonding and high strain energy, which make it a fascinating subject for theoretical and experimental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3.3.3)-Propellane, 2-methylene- typically involves the formation of the bicyclic core followed by the introduction of the methylene group. One common method includes the cyclization of appropriate precursors under high-pressure conditions to form the strained bicyclic structure. The methylene group can then be introduced via a Wittig reaction or similar methodology.
Industrial Production Methods
Industrial production of (3.3.3)-Propellane, 2-methylene- is less common due to the complexity and cost associated with its synthesis. advancements in synthetic techniques and the development of more efficient catalysts may pave the way for scalable production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(3.3.3)-Propellane, 2-methylene- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic compounds.
Substitution: The methylene group can participate in substitution reactions, leading to a range of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (3.3.3)-Propellane, 2-methylene- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to manage the high strain energy of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(3.3.3)-Propellane, 2-methylene- has several applications in scientific research:
Chemistry: It serves as a model compound for studying strain energy and reactivity in highly strained systems.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: While not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and catalysis.
Wirkmechanismus
The mechanism by which (3.3.3)-Propellane, 2-methylene- exerts its effects is primarily related to its high strain energy and the reactivity of the methylene group. The compound can undergo various reactions that relieve strain, often involving the formation of new bonds or the breaking of existing ones. Molecular targets and pathways involved in these reactions are typically those that can accommodate or benefit from the release of strain energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.0]octane: Another highly strained bicyclic compound, but without the methylene group.
Cubane: Known for its high strain energy and unique cubic structure.
Norbornane: A less strained bicyclic compound often used as a comparison for studying strain effects.
Uniqueness
(3.3.3)-Propellane, 2-methylene- is unique due to its combination of high strain energy and the presence of a reactive methylene group. This makes it more reactive and versatile in chemical reactions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
111917-14-7 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
2-methylidenetricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C12H18/c1-10-4-9-11-5-2-7-12(10,11)8-3-6-11/h1-9H2 |
InChI-Schlüssel |
JRBVAAGYBLRKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC23C1(CCC2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


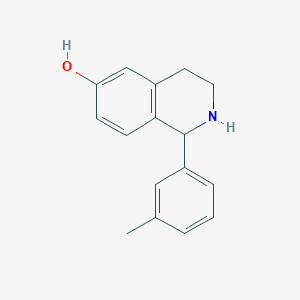
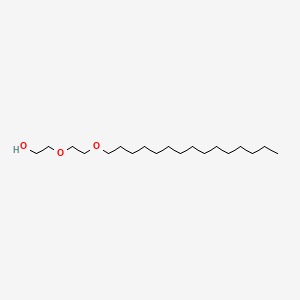

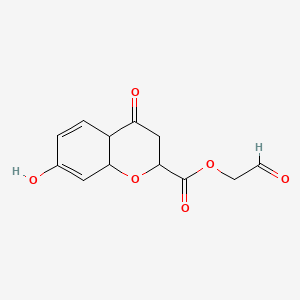

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
